
Hsd17B13-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsd17B13-IN-18 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-18 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically starts with the preparation of a substituted phenol, which is then subjected to various reactions such as alkylation, acylation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound throughout the production process .
化学反应分析
Types of Reactions
Hsd17B13-IN-18 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development .
科学研究应用
Hsd17B13-IN-18 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Researchers use this compound to investigate the biological functions of HSD17B13 in liver cells and its involvement in liver diseases.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of NAFLD and NASH. It has shown promise in reducing liver inflammation and fibrosis in preclinical studies.
Industry: This compound is used in the development of new drugs targeting HSD17B13 and related pathways.
作用机制
Hsd17B13-IN-18 exerts its effects by selectively inhibiting the enzymatic activity of HSD17B13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates involved in lipid metabolism. This inhibition leads to a reduction in lipid droplet formation and accumulation in liver cells, thereby mitigating liver inflammation and fibrosis. The molecular targets and pathways involved include the regulation of lipid droplet biogenesis and the modulation of inflammatory signaling pathways .
相似化合物的比较
Hsd17B13-IN-18 is unique in its high selectivity and potency as an HSD17B13 inhibitor. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as:
BI-3231: Another potent and selective HSD17B13 inhibitor with similar therapeutic potential.
HSD17B12 inhibitors: Compounds that inhibit hydroxysteroid 17-beta dehydrogenase 12, which has different biological functions and therapeutic applications.
Compared to these similar compounds, this compound stands out due to its specific targeting of HSD17B13 and its demonstrated efficacy in preclinical models of liver disease .
属性
分子式 |
C21H19ClN2O4S |
|---|---|
分子量 |
430.9 g/mol |
IUPAC 名称 |
2-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-20(27)15-9-11-29-21(15)24-19(26)14-6-7-17(25)16(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |
InChI 键 |
OWIMHUADAJLNKL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(SC=C2)NC(=O)C3=CC(=C(C=C3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


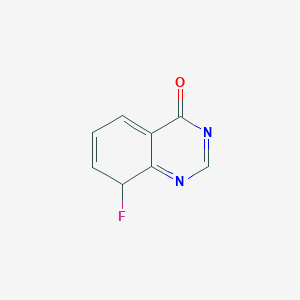
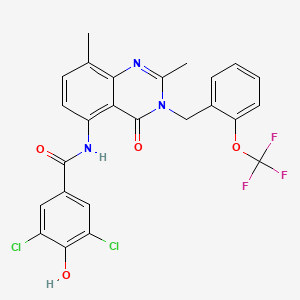
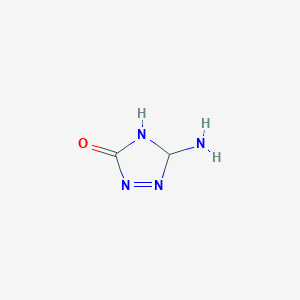
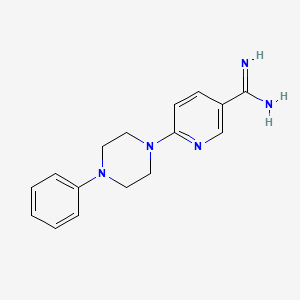
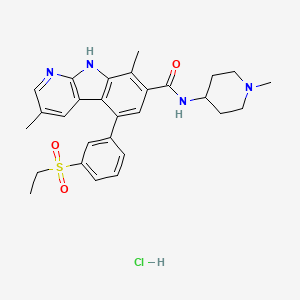
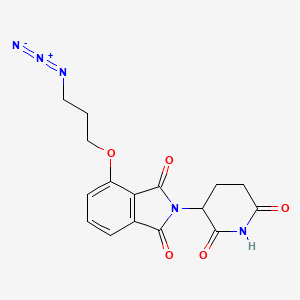
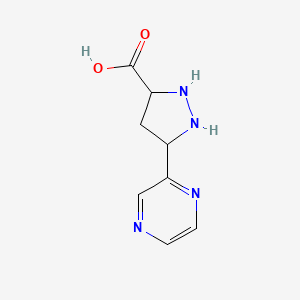

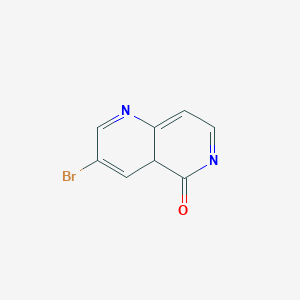
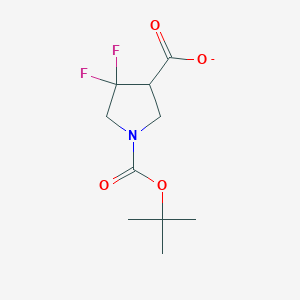

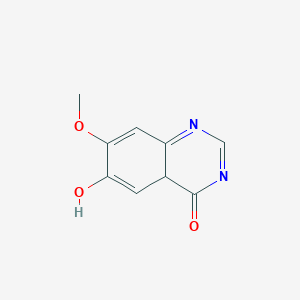
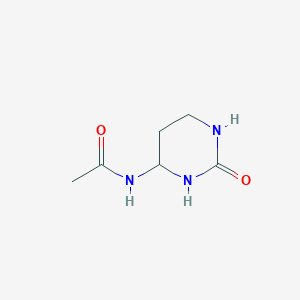
![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)
